4-Chloro-3-nitrobenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitrobenzhydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for 4-chloro-3-nitrobenzhydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitrobenzhydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Major Products
Reduction: The major product is 4-amino-3-nitrobenzhydrazide.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields 4-chloro-3-nitrobenzamide derivatives.
Scientific Research Applications
4-Chloro-3-nitrobenzhydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-chloro-3-nitrobenzhydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzaldehyde
- 4-Chloro-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzamide
Uniqueness
4-Chloro-3-nitrobenzhydrazide is unique due to its specific combination of functional groups (chloro, nitro, and hydrazide), which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(12)10-9)3-6(5)11(13)14/h1-3H,9H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOXKJJONRHSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395288 |
Source
|
Record name | 4-chloro-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77938-04-6 |
Source
|
Record name | 4-chloro-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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